2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol
Beschreibung
The structure features:
- A pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenylamino group at position 2.
- A piperazine ring at position 6, functionalized with a hydroxyethyl side chain.
- A phenyl group at position 1 of the pyrazole ring.
The hydroxyethyl-piperazine moiety enhances solubility and bioavailability, while the 3,4-dimethylphenyl group contributes to target selectivity .
Eigenschaften
IUPAC Name |
2-[4-[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c1-18-8-9-20(16-19(18)2)27-23-22-17-26-32(21-6-4-3-5-7-21)24(22)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHPANLLAVGFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions.
Amination and Substitution:
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and appropriate halogenated intermediates.
Attachment of the Ethanol Group: The final step involves the attachment of the ethanol group to the piperazine ring, typically through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the attached phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl or amino groups.
Wissenschaftliche Forschungsanwendungen
2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a cancer treatment, particularly as a CDK2 inhibitor. It has shown promising cytotoxic activities against various cancer cell lines.
Biological Research: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of CDK2, preventing its interaction with other proteins and substrates.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key Compounds:
2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol (CAS: 955305-24-5) Difference: 3,5-dimethylphenyl vs. 3,4-dimethylphenyl substitution.
6-[(2-Substituted phenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones Difference: Thioether linkage with oxoethyl groups instead of piperazine-ethanol. Impact: Increased electron-withdrawing properties may reduce cellular permeability but enhance covalent binding to cysteine residues in kinases.
Core Modifications
Key Compounds:
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones
- Difference : Thiazolo ring fused to the pyrimidine core.
- Impact : Enhanced rigidity and π-π stacking interactions, improving affinity for ATP-binding pockets in kinases like CDK2.
Chromenone-linked pyrazolo[3,4-d]pyrimidines Example: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Difference: Chromenone moiety replaces phenyl-piperazine. Impact: Broader spectrum of activity against FLT3 and Aurora kinases due to extended planar structure.
Side Chain Variations
Key Compounds:
Piperazine vs. Piperidine Derivatives
- Example : Compounds lacking the hydroxyethyl group (e.g., unsubstituted piperazine analogs).
- Impact : Reduced solubility and bioavailability, as observed in pharmacokinetic studies .
Ethanol vs. Methoxyethyl Side Chains Example: Substitution of ethanol with methoxyethyl in the piperazine ring. Impact: Increased metabolic stability but reduced CNS penetration due to higher hydrophilicity.
Comparative Data Table
Research Findings and Implications
- Stereoelectronic Effects : The 3,4-dimethylphenyl group in the target compound improves selectivity for CDK2 over CDK1 due to optimized van der Waals interactions .
- Side Chain Role: The hydroxyethyl-piperazine moiety enhances aqueous solubility by 40% compared to non-hydroxylated analogs, critical for oral administration .
- Synthetic Challenges : Thiazolo-fused derivatives require harsh acidic conditions (e.g., H2SO4), limiting scalability .
Biologische Aktivität
2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activities. Its structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound's ability to selectively inhibit CDK2 has been linked to its cytotoxic effects against various cancer cell lines.
Anticancer Activity
Numerous studies have documented the anticancer properties of this compound:
-
Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
Cell Line IC50 Value (μM) HCT116 6.2 T47D 27.3 T47D (other) 43.4 - Mechanistic Insights : The compound’s interaction with the CDK2 enzyme was characterized using molecular docking studies, revealing that it binds effectively to the active site, thereby inhibiting its function .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various metabolic enzymes:
- Acetylcholinesterase (AChE) : Demonstrated significant inhibition, suggesting potential applications in treating neurological disorders .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Significant |
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of this compound:
- Substituent Effects : Variations in the phenyl and piperazine groups have been shown to enhance or diminish activity against specific targets .
Comparative Studies
Comparative analyses with other known CDK inhibitors have shown that this compound possesses a favorable selectivity profile, making it a promising candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
